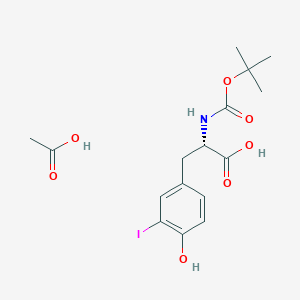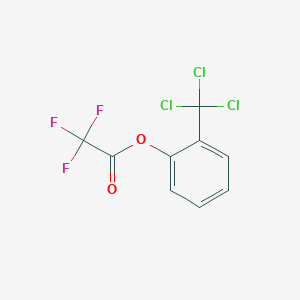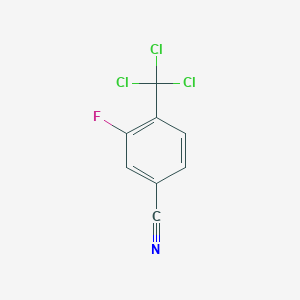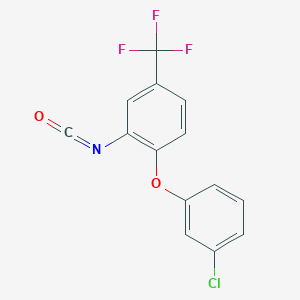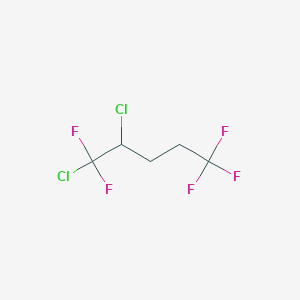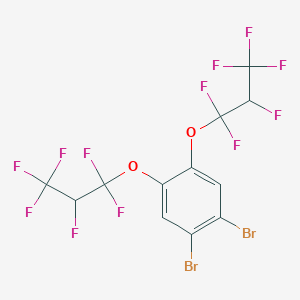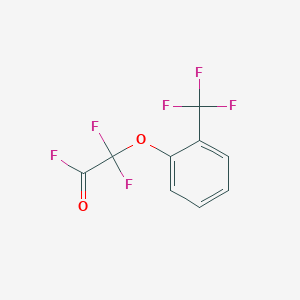
2-(Trifluoromethyl)-alpha, alpha-difluoro phenoxyacetic acid fluoride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-alpha, alpha-difluoro phenoxyacetic acid fluoride, 95% (2-TFM-ADFPAF-95%) is an organic compound with a unique structure and properties. Its molecular formula is C7H4F6O3F, and it is a colorless, volatile liquid with a boiling point of 94.5°C. 2-TFM-ADFPAF-95% is an important intermediate in the production of pharmaceuticals, agrochemicals, and other industrial products. It is also used in analytical chemistry, biochemistry, and other scientific research applications.
Mechanism of Action
2-TFM-ADFPAF-95% is a substrate for a variety of enzymes, including cytochrome P450s, esterases, and lipases. Its mechanism of action is not fully understood, but it is thought to be related to its ability to form complexes with certain enzymes, which can then be used to study enzyme-substrate interactions.
Biochemical and Physiological Effects
2-TFM-ADFPAF-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450s, which are important enzymes involved in the metabolism of drugs and other substances. In addition, it has been shown to inhibit the activity of esterases and lipases, which are important enzymes involved in the digestion of fats and other lipids.
Advantages and Limitations for Lab Experiments
2-TFM-ADFPAF-95% is an important reagent in many laboratory experiments, and it has several advantages over other reagents. It is a relatively stable compound, and it is easy to obtain and store. In addition, it is relatively non-toxic and has a low environmental impact. However, it is also a relatively expensive reagent, and its use may be limited in some laboratory experiments due to cost considerations.
Future Directions
In the future, 2-TFM-ADFPAF-95% may be used in a variety of new applications. For example, it may be used in the development of new pharmaceuticals, agrochemicals, and other industrial products. In addition, it may be used in the development of new enzyme assays and other analytical techniques. It may also be used in the development of new probes for studying enzyme-substrate interactions. Finally, it may be used in the development of new methods for the synthesis of other compounds.
Synthesis Methods
2-TFM-ADFPAF-95% can be synthesized by a variety of methods, including the reaction of trifluoromethyl phenylacetic acid with difluorochloromethane in the presence of a catalyst. The reaction is typically carried out at a temperature of 60-70°C, and the yield of 2-TFM-ADFPAF-95% is typically in the range of 70-80%.
Scientific Research Applications
2-TFM-ADFPAF-95% has a wide range of scientific research applications, including analytical chemistry, biochemistry, and pharmacology. It is used as a reagent in the synthesis of other compounds, and it is also used as a substrate in enzyme assays. In addition, 2-TFM-ADFPAF-95% is used as a probe molecule in studies of enzyme-substrate interactions.
properties
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethyl)phenoxy]acetyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-7(16)9(14,15)17-6-4-2-1-3-5(6)8(11,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIKBPLWIXWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(C(=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


